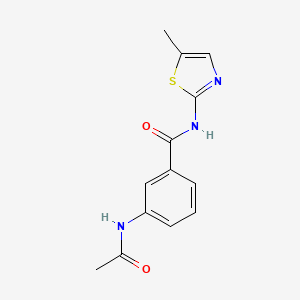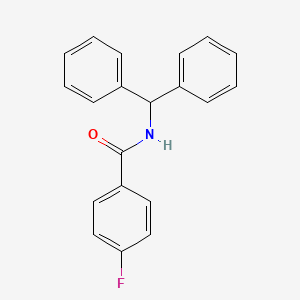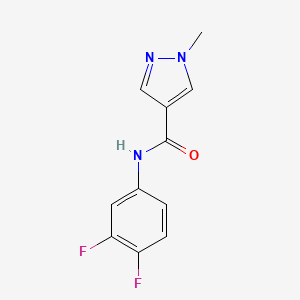![molecular formula C15H15N3O3S B5745370 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a key player in the development and progression of many types of cancer. In
Wirkmechanismus
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide specifically targets the ATP-binding site of EGFR, preventing the receptor from being activated by its ligands. This leads to decreased downstream signaling through the MAPK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have effects on normal cells. It has been shown to inhibit the proliferation of vascular smooth muscle cells and to have anti-inflammatory effects in models of acute lung injury. However, it is important to note that the concentrations of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide used in these studies were much higher than those used in cancer studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is that it is a specific inhibitor of EGFR, allowing researchers to study the effects of EGFR inhibition without the confounding effects of other signaling pathways. However, it is important to note that 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is not a pan-EGFR inhibitor and may not be effective against all EGFR mutations. Additionally, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has a relatively short half-life and may require frequent dosing in cell culture or animal studies.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is in combination therapy with other targeted therapies or chemotherapy drugs. Another area of interest is in the development of more potent and specific EGFR inhibitors. Additionally, there is potential for the use of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in other disease models beyond cancer, such as in models of inflammatory diseases or cardiovascular disease.
Synthesemethoden
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 3-aminopyridine, followed by the addition of thiourea and subsequent reduction with sodium borohydride. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation, increased apoptosis, and decreased angiogenesis, all of which are desirable outcomes in cancer treatment.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-6-10(7-13(8-12)21-2)14(19)18-15(22)17-11-4-3-5-16-9-11/h3-9H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZFXTXCUFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)


![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)

![5-(3-hydroxyphenyl)-8,8-dimethyl-2-[(4-nitrobenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5745375.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)